Cas no 475102-16-0 (1-boc-5-chloro-2-trimethylsilanyl-indole)

1-boc-5-chloro-2-trimethylsilanyl-indole 化学的及び物理的性質
名前と識別子
-
- 1-boc-5-chloro-2-trimethylsilanyl-indole
- tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate
- 1-BOC-5-CHLORO-2-TRIMETHYLSILYL-INDOLE
- C16H22ClNO2Si
- 475102-16-0
- DTXSID40448583
- tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
- tert-butyl5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
- SB37288
-
- インチ: InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3
- InChIKey: OWDQXSZSDABDAW-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=CC=C(C=C2C=C1[Si](C)(C)C)Cl
計算された属性
- 精确分子量: 323.11100
- 同位素质量: 323.1108332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 402
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2Ų
じっけんとくせい
- PSA: 31.23000
- LogP: 4.62310
1-boc-5-chloro-2-trimethylsilanyl-indole Security Information
1-boc-5-chloro-2-trimethylsilanyl-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-boc-5-chloro-2-trimethylsilanyl-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125447-1g |
tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate |
475102-16-0 | 95% | 1g |
$325 | 2024-07-16 | |
Alichem | A199010000-1g |
tert-Butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate |
475102-16-0 | 95% | 1g |
$400.00 | 2023-09-01 |
1-boc-5-chloro-2-trimethylsilanyl-indole 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
1-boc-5-chloro-2-trimethylsilanyl-indoleに関する追加情報
Introduction to 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0)
1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, offers a wide range of applications in the synthesis of bioactive molecules and drug discovery. In this article, we will delve into the chemical properties, synthetic routes, and potential applications of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole, drawing on the latest research findings to provide a comprehensive overview.
The molecular structure of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole is composed of an indole core, a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a trimethylsilyl (TMS) group at the 2-position. The Boc group is commonly used to protect the nitrogen atom of indoles during synthetic transformations, ensuring that the reactivity of the nitrogen is controlled. The TMS group, on the other hand, provides steric protection and can be readily removed under mild conditions, making it an ideal choice for synthetic intermediates.
The presence of the chlorine atom at the 5-position introduces additional reactivity and selectivity in various chemical reactions. This substitution pattern has been shown to influence the biological activity of indole derivatives, making 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole a valuable starting material for the synthesis of compounds with potential therapeutic applications. Recent studies have highlighted the importance of halogenated indoles in modulating biological pathways and interacting with specific protein targets.
The synthesis of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole typically involves a multi-step process that begins with the preparation of an indole derivative containing the Boc protecting group. The introduction of the chlorine atom at the 5-position can be achieved through electrophilic aromatic substitution reactions, while the TMS group is often introduced via silylation reactions. These synthetic routes have been optimized to ensure high yields and purity, making 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole readily available for further chemical modifications.
In terms of its applications, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole has shown promise in various areas of medicinal chemistry. One notable application is in the development of serotonin receptor ligands. Serotonin receptors play a crucial role in regulating mood, sleep, and other physiological processes, making them important targets for drug discovery. Research has demonstrated that indole derivatives with specific substitution patterns can exhibit high affinity and selectivity for serotonin receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders.
Another area where 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole has found application is in the synthesis of anticancer agents. Indoles have been shown to possess antiproliferative properties against various cancer cell lines. The presence of functional groups such as chlorine and trimethylsilyl can enhance these properties by influencing the compound's ability to interact with specific cellular targets. For example, recent studies have explored the use of halogenated indoles as inhibitors of kinases involved in cancer progression.
Beyond its direct applications in drug discovery, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole serves as a valuable building block for more complex molecular architectures. Its modular structure allows for easy functionalization through various chemical reactions, enabling researchers to create a diverse array of bioactive molecules. This versatility has led to its use in combinatorial chemistry approaches, where large libraries of compounds can be synthesized and screened for biological activity.
In conclusion, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal starting material for the synthesis of bioactive molecules with diverse therapeutic applications. As research in this field continues to advance, it is likely that new and exciting uses for this compound will be discovered, further cementing its importance in modern drug discovery efforts.
475102-16-0 (1-boc-5-chloro-2-trimethylsilanyl-indole) Related Products
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 303-50-4(Norcyclobenzaprine)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)
- 10304-09-3(Methyl potassium oxalate)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)
- 18017-20-4(1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)-octane)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
- 1597876-36-2(1-(cyclopropylmethyl)-1H-pyrazol-4-ol)
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)




